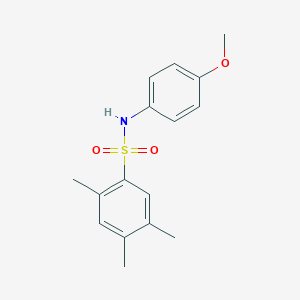

N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

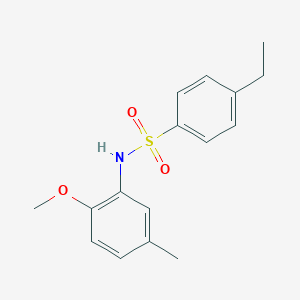

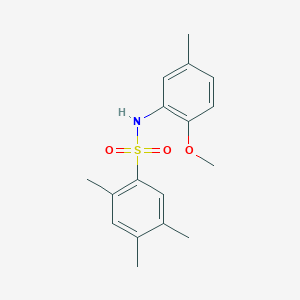

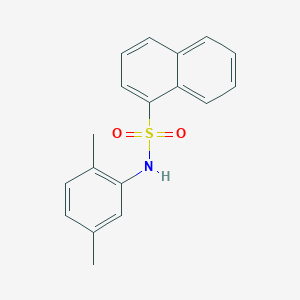

N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide, also known as MTS, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents. MTS has been found to exhibit various biochemical and physiological effects, making it a valuable tool in research.

Mecanismo De Acción

N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide modifies cysteine residues in proteins through a nucleophilic substitution reaction. The sulfonamide group of N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide reacts with the thiol group of cysteine residues, forming a covalent bond. This modification can lead to changes in protein structure and function, allowing researchers to study the role of cysteine residues in various biological processes.

Biochemical and Physiological Effects:

N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide has been found to exhibit various biochemical and physiological effects. It has been shown to modulate the activity of ion channels, enzymes, and receptors. N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide has also been found to induce apoptosis in cancer cells and to protect neurons from oxidative stress. Additionally, N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide has been shown to have anti-inflammatory and anti-oxidant properties.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide in lab experiments is its selectivity for cysteine residues in proteins. This allows researchers to selectively modify cysteine residues and study their role in protein function. N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide is also relatively easy to synthesize and purify, making it a cost-effective tool for research.

However, one limitation of using N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide is its reactivity with other nucleophiles such as histidine and lysine residues in proteins. This can lead to non-specific modifications and interfere with the interpretation of results. Additionally, the modification of cysteine residues can have complex effects on protein structure and function, making it challenging to interpret the results of experiments.

Direcciones Futuras

There are several future directions for research involving N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide. One area of interest is the development of N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide derivatives with improved selectivity and reactivity towards cysteine residues. Another area of research is the use of N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide to study the redox state of proteins in vivo. Additionally, N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide could be used to study the role of cysteine residues in disease states such as cancer and neurodegenerative diseases.

Métodos De Síntesis

N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide can be synthesized by reacting 4-methoxyaniline with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization.

Aplicaciones Científicas De Investigación

N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide has been extensively used in scientific research as a chemical probe to study the function of cysteine residues in proteins. It is a thiol-reactive compound that can selectively modify cysteine residues in proteins, allowing researchers to study the role of cysteine residues in protein structure and function. N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide has also been used to study the redox state of proteins, as it can react with both reduced and oxidized cysteine residues.

Propiedades

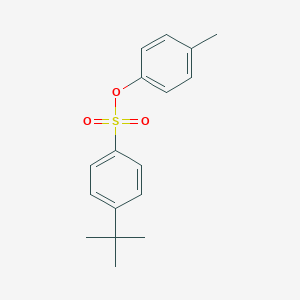

Fórmula molecular |

C16H19NO3S |

|---|---|

Peso molecular |

305.4 g/mol |

Nombre IUPAC |

N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide |

InChI |

InChI=1S/C16H19NO3S/c1-11-9-13(3)16(10-12(11)2)21(18,19)17-14-5-7-15(20-4)8-6-14/h5-10,17H,1-4H3 |

Clave InChI |

VNESMLKYDXEDTG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)OC)C |

SMILES canónico |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)OC)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-naphthalenesulfonamide](/img/structure/B281178.png)

![1-Acetyl-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B281179.png)

![Ethyl 2-methyl-5-[(1-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281180.png)

![4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine](/img/structure/B281189.png)

![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]piperidine](/img/structure/B281190.png)

![N,N-dibenzyl-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B281196.png)

![Butyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B281199.png)

![N-[1,1'-biphenyl]-4-yl-2,5-dimethylbenzenesulfonamide](/img/structure/B281205.png)